3-prop-2-enyl-2-sulfanylquinazolin-4-one
Description
3-Prop-2-enyl-2-sulfanylquinazolin-4-one (CAS: 21263-59-2; molecular formula: C₁₁H₁₀N₂OS) is a quinazolinone derivative characterized by a prop-2-enyl (allyl) group at the 3-position and a sulfanyl (thiol) group at the 2-position of the quinazolin-4-one core. Its structure has been confirmed via crystallographic studies, as reported in Acta Crystallographica Section E . The allyl and sulfanyl groups contribute to its reactivity, enabling modifications for drug discovery pipelines. However, detailed pharmacological or safety data remain unavailable .
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBWTIKDYWHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enyl-2-sulfanylquinazolin-4-one typically involves the reaction of 2-aminobenzamide with allyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-prop-2-enyl-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-prop-2-enyl-2-sulfanylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a multi-kinase inhibitor, showing potential in cancer research.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through inhibition of multiple protein kinases. It targets kinases such as VEGFR2, EGFR, HER2, and CDK2, disrupting key signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
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